molecular formula C3H2ClF2NO2 B14182128 3-Chloro-3,3-difluoro-1-nitroprop-1-ene CAS No. 879125-90-3

3-Chloro-3,3-difluoro-1-nitroprop-1-ene

Cat. No.: B14182128
CAS No.: 879125-90-3
M. Wt: 157.50 g/mol
InChI Key: KDGMJXVWZYLJAY-UHFFFAOYSA-N
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Description

3-Chloro-3,3-difluoro-1-nitroprop-1-ene is an organic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-1-nitroprop-1-ene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3,3-difluoro-1-nitroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Electrophiles: Halogens, hydrogen halides.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the original compound.

    Addition Products: Halogenated or hydrogenated derivatives.

    Cycloaddition Products: Isoxazoline derivatives.

Scientific Research Applications

3-Chloro-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with three chlorine atoms instead of one chlorine and two fluorine atoms.

    3,3-Difluoro-1-nitroprop-1-ene: Lacks the chlorine atom, only has two fluorine atoms and a nitro group.

    3-Chloro-1-nitroprop-1-ene: Lacks the fluorine atoms, only has one chlorine and a nitro group.

Uniqueness

3-Chloro-3,3-difluoro-1-nitroprop-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens with the nitro group makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

879125-90-3

Molecular Formula

C3H2ClF2NO2

Molecular Weight

157.50 g/mol

IUPAC Name

3-chloro-3,3-difluoro-1-nitroprop-1-ene

InChI

InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H

InChI Key

KDGMJXVWZYLJAY-UHFFFAOYSA-N

Canonical SMILES

C(=C[N+](=O)[O-])C(F)(F)Cl

Origin of Product

United States

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